molecular formula C22H23N3O B6124417 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide

Cat. No. B6124417
M. Wt: 345.4 g/mol
InChI Key: SJKNXZKKGSGFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTBZ belongs to the class of indazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide is primarily through its binding to VMAT2 and amyloid plaques. By binding to VMAT2, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide inhibits the uptake of dopamine, leading to an increase in extracellular dopamine levels and improved motor function in Parkinson's disease. In Alzheimer's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide binds to amyloid plaques, which allows for the development of imaging agents for the early diagnosis of the disease.
Biochemical and Physiological Effects:
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In Parkinson's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide increases extracellular dopamine levels, leading to improved motor function. In Alzheimer's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide binds to amyloid plaques, which allows for the development of imaging agents for the early diagnosis of the disease. In diabetes, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide inhibits the uptake of glucose by pancreatic beta cells, leading to increased insulin secretion and improved glucose tolerance.

Advantages and Limitations for Lab Experiments

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has several advantages for lab experiments, including its ability to selectively bind to VMAT2 and amyloid plaques, making it useful for the development of imaging agents for Parkinson's and Alzheimer's disease, respectively. However, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for the study of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide. One direction is the development of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide-based imaging agents for the early diagnosis of Parkinson's and Alzheimer's disease. Another direction is the investigation of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide's potential therapeutic applications in other diseases, such as diabetes. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide and its potential toxicity.

Synthesis Methods

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with benzoyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. In Parkinson's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been shown to selectively bind to the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for the uptake and storage of dopamine. By binding to VMAT2, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide inhibits the uptake of dopamine, leading to an increase in extracellular dopamine levels and improved motor function in animal models of Parkinson's disease.
In Alzheimer's disease, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has been shown to bind to amyloid plaques in the brain, which are a hallmark of the disease. This binding has been used to develop imaging agents for the early diagnosis of Alzheimer's disease. In addition, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide has also been studied for its potential use in the treatment of diabetes. It has been shown to inhibit the uptake of glucose by pancreatic beta cells, leading to increased insulin secretion and improved glucose tolerance in animal models of diabetes.

properties

IUPAC Name

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15-11-16(2)13-18(12-15)25-21-10-6-9-20(19(21)14-23-25)24-22(26)17-7-4-3-5-8-17/h3-5,7-8,11-14,20H,6,9-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKNXZKKGSGFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.